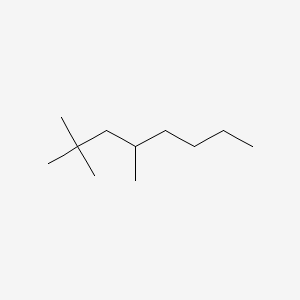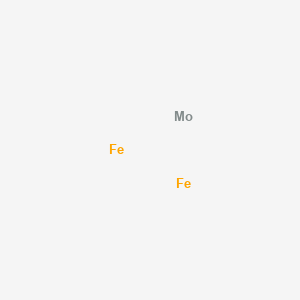
Iron;molybdenum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron molybdenum compounds, particularly iron molybdate, are significant in various industrial and scientific applications. Iron molybdate is a mixed metal oxide with the formula Fe₂(MoO₄)₃. This compound is known for its catalytic properties, especially in the selective oxidation of methanol to formaldehyde. The combination of iron and molybdenum imparts unique chemical and physical properties, making it valuable in different fields.
准备方法
Synthetic Routes and Reaction Conditions
Iron molybdate can be synthesized through various methods, including:
-
Co-precipitation Method: : This involves the co-precipitation of iron and molybdenum salts, typically iron nitrate and ammonium molybdate, followed by calcination. The process includes dissolving the salts in water, adjusting the pH, and then precipitating the mixed metal hydroxides. The precipitate is then filtered, dried, and calcined at high temperatures to form iron molybdate .
-
Sol-Gel Method: : This method involves the hydrolysis and polycondensation of metal alkoxides. For iron molybdate, iron and molybdenum alkoxides are mixed, hydrolyzed, and then subjected to gelation. The resulting gel is dried and calcined to obtain the final product .
-
Dicarboxylate Decomposition: : Iron molybdate catalysts can also be synthesized via the decomposition of iron and molybdenum dicarboxylates. This method involves using oxalic acid or malonic acid as precursors, which upon decomposition, yield a homogeneous distribution of iron and molybdenum in the final catalyst .
Industrial Production Methods
The industrial production of iron molybdate typically involves the co-precipitation method due to its simplicity and cost-effectiveness. The process is optimized to ensure a homogeneous distribution of the metal oxides, which is crucial for the catalytic performance of the compound .
化学反应分析
Types of Reactions
Iron molybdenum compounds undergo various chemical reactions, including:
-
Oxidation: : Iron molybdate is widely used as a catalyst in oxidation reactions. For example, it catalyzes the oxidation of methanol to formaldehyde .
-
Reduction: : Iron molybdenum compounds can be reduced under specific conditions, leading to the formation of lower oxidation state compounds.
-
Substitution: : These compounds can undergo substitution reactions where ligands or atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Reduction: Hydrogen or other reducing agents can be used under controlled conditions to reduce iron molybdenum compounds.
Substitution: Various ligands or nucleophiles can be used to achieve substitution reactions.
Major Products
Formaldehyde: Produced from the oxidation of methanol using iron molybdate catalysts.
Reduced Iron Molybdenum Compounds: Formed through reduction reactions.
科学研究应用
Iron molybdenum compounds have diverse applications in scientific research:
-
Catalysis: : Iron molybdate is extensively used as a catalyst in the chemical industry, particularly for the selective oxidation of methanol to formaldehyde .
-
Materials Science: : These compounds are studied for their unique structural and electronic properties, making them suitable for various advanced materials applications .
-
Biology and Medicine: : Iron and molybdenum are essential trace elements in biological systems. Iron molybdenum compounds are investigated for their roles in enzymatic processes and potential therapeutic applications .
-
Environmental Science: : These compounds are used in environmental catalysis, such as the removal of pollutants from industrial emissions .
作用机制
The mechanism of action of iron molybdenum compounds, particularly in catalysis, involves the interaction of the metal centers with reactants. In the oxidation of methanol to formaldehyde, the iron molybdate catalyst facilitates the transfer of oxygen atoms to methanol, forming formaldehyde and water. The iron and molybdenum centers play crucial roles in the activation of oxygen and the stabilization of reaction intermediates .
相似化合物的比较
Iron molybdenum compounds can be compared with other mixed metal oxides, such as:
-
Iron Vanadium Oxides: : These compounds are also used as catalysts in oxidation reactions but have different selectivity and activity profiles compared to iron molybdate .
-
Iron Tungsten Oxides: : Similar to iron molybdate, these compounds are used in catalysis but exhibit different structural and electronic properties .
-
Molybdenum Oxides: : Pure molybdenum oxides are used in various applications, but the combination with iron enhances their catalytic properties .
Conclusion
Iron molybdenum compounds, particularly iron molybdate, are valuable in various scientific and industrial applications due to their unique chemical and physical properties. Their preparation methods, chemical reactions, and mechanisms of action make them suitable for use in catalysis, materials science, biology, and environmental science. Comparing these compounds with similar mixed metal oxides highlights their distinct advantages and applications.
属性
CAS 编号 |
12023-17-5 |
|---|---|
分子式 |
Fe2Mo |
分子量 |
207.64 g/mol |
IUPAC 名称 |
iron;molybdenum |
InChI |
InChI=1S/2Fe.Mo |
InChI 键 |
DSMZRNNAYQIMOM-UHFFFAOYSA-N |
规范 SMILES |
[Fe].[Fe].[Mo] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



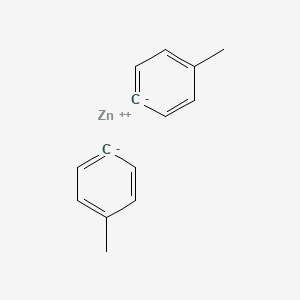
![N-[1-(4-Nitrophenyl)propylidene]hydroxylamine](/img/structure/B14720477.png)
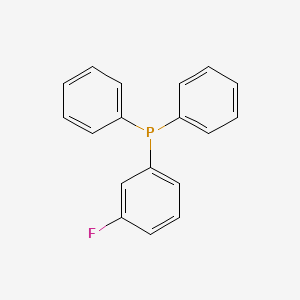


![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate](/img/structure/B14720497.png)
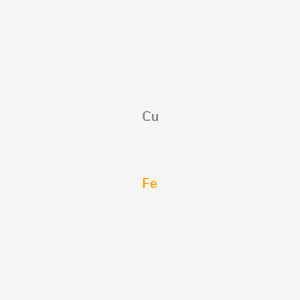

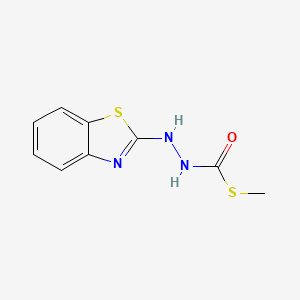

![3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B14720528.png)

